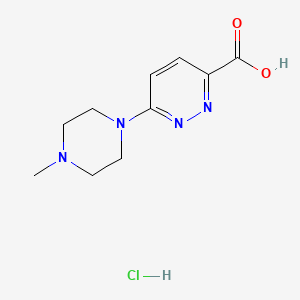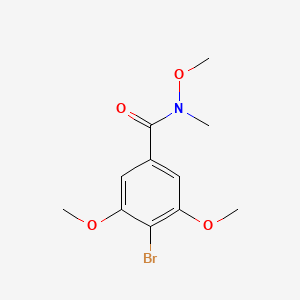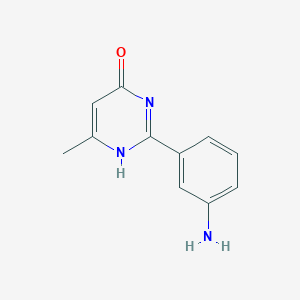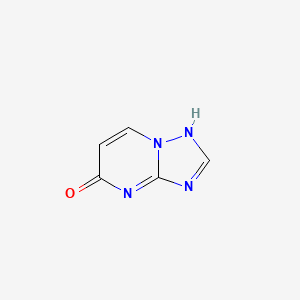
2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester
Vue d'ensemble
Description
2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester is a natural product found in Goniothalamus borneensis, Artemisia pallens, and other organisms . It has a molecular formula of C18H16O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 . Its canonical SMILES representation is C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.3 g/mol . It has a computed XLogP3 value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and six rotatable bonds . Its exact mass and monoisotopic mass are both 264.115029749 g/mol . The topological polar surface area is 26.3 Ų , and it has 20 heavy atoms .Applications De Recherche Scientifique
Conformational Analysis
- Conformational Studies in Various Solvents : Investigations on the conformations of compounds similar to 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, were conducted using NMR spectroscopy in different solvents like methanol, chloroform, and dimethyl sulfoxide. These studies aimed to identify conformational preferences in solutions, although no clear preferences were found (Forgó, Felfoeldi, & Pálinkó, 2005).
Synthesis and Labeling
- Preparation of Labeled Carboxylic Acids : The preparation of 18O-bilabelled acids, including cinnamic and phenylpropiolic acids (related to 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester), was achieved via the alkaline hydrolysis of styrylisoxazoles. This process is significant for the synthesis of labeled compounds for research purposes (Baracchi et al., 1986).
Chemopreventive Potential
- Cancer Chemoprevention : A study on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester, highlighted its potential as a novel chemopreventive agent for various types of cancer. This secondary metabolite has shown promising effects in preventing colon and tongue cancers (Curini et al., 2006).
Antioxidant Activity
- Evaluation of Antioxidant Activity : Cinnamic acid, a compound similar to 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester, demonstrated significant antioxidant activity. This research has implications for the potential antioxidant properties of related compounds (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Propriétés
IUPAC Name |
3-phenylprop-2-enyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWNECTZUOWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047647 | |
| Record name | 3-Phenyl-2-propen-1-yl 3-phenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122-69-0 | |
| Record name | Cinnamyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-propen-1-yl 3-phenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B7854548.png)
![2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]-](/img/structure/B7854554.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)




![8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7854604.png)